molecular formula C18H20O3 B8455351 Phenol, 4,4'-(4-hydroxycyclohexylidene)bis- CAS No. 114216-05-6

Phenol, 4,4'-(4-hydroxycyclohexylidene)bis-

Cat. No. B8455351
Key on ui cas rn: 114216-05-6
M. Wt: 284.3 g/mol
InChI Key: JTJBAXVMAPZCOD-UHFFFAOYSA-N
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Patent
US05691351

Procedure details

A mixture of ketal intermediate (2.8 g, 17.7 mmol) and phenol (5.64 g, 60 mmol) in dioxane (10 mL) and water (10 mL) at 0° C. was treated dropwise with conc. H2SO4 (20 mL). The mixture was allowed to warm to room temperature and stirred at this temperature for the next 6 h. The reaction mixture was then poured into ice-water and extracted with ethyl acetate. The acetate layer was washed with water, brine, dried with anhydrous MgSO4 and concentrated in vacuo to provide 4,4-bis(4-hydroxyphenyl)cyclohexanol (5 g) contaminated with phenol.
[Compound]
Name
ketal
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.OS(O)(=O)=O>O1CCOCC1.O>[OH:7][C:1]1[CH:6]=[CH:5][C:4]([C:4]2([C:4]3[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=3)[CH2:5][CH2:6][CH:1]([OH:7])[CH2:2][CH2:3]2)=[CH:3][CH:2]=1

Inputs

Step One
Name
ketal
Quantity
2.8 g
Type
reactant
Smiles
Name
Quantity
5.64 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature for the next 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The acetate layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1(CCC(CC1)O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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